

Thalidomide-Pip-N-boc CAS number and supplier information

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Compound of Interest

Compound Name: *Thalidomide-Pip-N-boc*

Cat. No.: *B15621747*

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In-Depth Technical Guide: Thalidomide-Pip-N-boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Thalidomide-Pip-N-boc**, a critical intermediate in the synthesis of advanced PROTAC (Proteolysis Targeting Chimera) degraders.

Chemical Identity and Supplier Information

CAS Number: 2636798-54-2[1]

Thalidomide-Pip-N-boc is a key building block in the field of targeted protein degradation. It is a conjugate of the E3 ligase ligand thalidomide and a piperidine linker protected with a tert-butyloxycarbonyl (Boc) group. Its primary application is in the synthesis of PROTACs, most notably the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) degrader, LLC0424.[1][2]

Supplier Information:

This product is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery. A prominent supplier for this compound is MedChemExpress.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₂₈ N ₄ O ₆
Molecular Weight	456.49 g/mol
Appearance	Solid

Application in PROTAC Synthesis

Thalidomide-Pip-N-boc serves as a crucial precursor for the synthesis of the potent and selective NSD2 degrader, LLC0424.^{[1][2]} The thalidomide moiety of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN), while the piperidine linker, after deprotection and further modification, connects to a ligand that targets the protein of interest, in this case, NSD2.

The resulting PROTAC, LLC0424, has demonstrated high efficacy in degrading NSD2 in a cereblon- and proteasome-dependent manner.^{[3][4][5][6]}

Quantitative Data from LLC0424 Studies

The following table summarizes key quantitative data for the PROTAC degrader LLC0424, which is synthesized using **Thalidomide-Pip-N-boc**.

Parameter	Cell Line	Value	Reference
DC ₅₀ (NSD2 degradation)	RPMI-8402	20 nM	^{[3][5][6][7][8][9]}
D _{max} (NSD2 degradation)	RPMI-8402	96%	^{[3][5][6][8][9]}
IC ₅₀ (Cell Growth Inhibition)	SEM	3.56 μM	^[7]
IC ₅₀ (Cell Growth Inhibition)	RPMI-8402	0.56 μM	^[7]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a PROTAC degrader like LLC0424, starting from **Thalidomide-Pip-N-boc**. For the specific synthesis of LLC0424, please refer to the detailed methods in "Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degradar".[\[3\]](#)[\[5\]](#)[\[6\]](#)

Step 1: Boc Deprotection of **Thalidomide-Pip-N-boc**

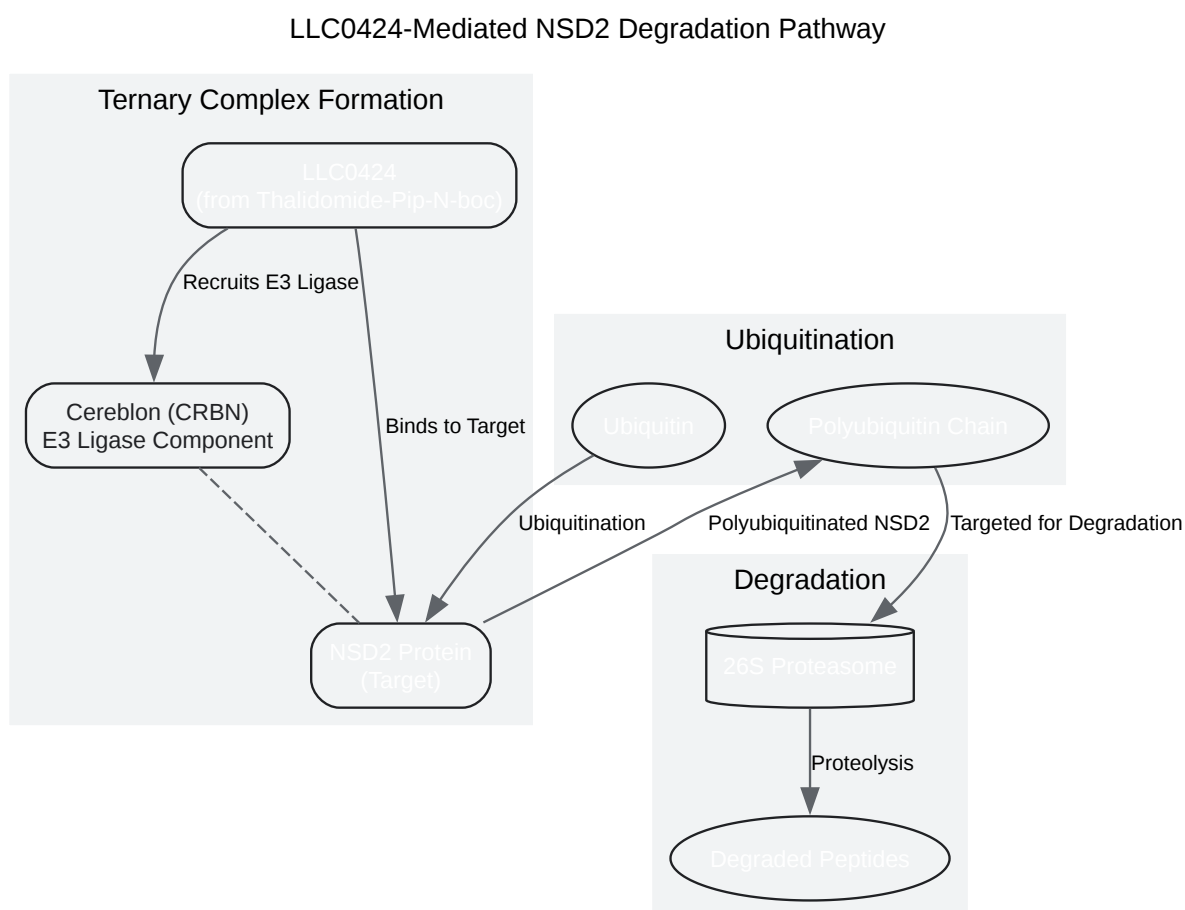
- Dissolve **Thalidomide-Pip-N-boc** in a suitable solvent such as dichloromethane (DCM).
- Add an acid, typically trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group.
- Stir the reaction at room temperature for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Remove the solvent and excess acid under reduced pressure to yield the deprotected amine intermediate.

Step 2: Amide Coupling with the Target Protein Ligand

- Dissolve the target protein ligand, which contains a carboxylic acid moiety, in a suitable solvent like dimethylformamide (DMF).
- Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
- Add the deprotected thalidomide-piperidine intermediate from Step 1 to the activated ligand solution.
- Allow the reaction to proceed at room temperature until completion.
- Purify the final PROTAC product using an appropriate chromatographic method, such as preparative HPLC.

Signaling Pathway and Mechanism of Action

The PROTAC degrader LLC0424, synthesized from **Thalidomide-Pip-N-boc**, facilitates the targeted degradation of the NSD2 protein through the ubiquitin-proteasome system. The following diagram illustrates this mechanism.



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Caption: LLC0424 forms a ternary complex with NSD2 and the E3 ligase CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the NSD2 protein.

This mechanism of action highlights the utility of **Thalidomide-Pip-N-boc** as a foundational element in the development of targeted protein degraders for therapeutic applications. The resulting PROTACs offer a powerful modality to eliminate pathogenic proteins, providing a distinct advantage over traditional inhibitors.

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